2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[4,3-d]pyrimidine core, a benzyl group, and a phenoxyphenylacetamide moiety. Its intricate molecular architecture makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
The synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves multiple steps, typically starting with the preparation of the pyrido[4,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The benzyl group is then introduced via alkylation, followed by the attachment of the phenoxyphenylacetamide moiety through amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Scientific Research Applications
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Pyrido[4,3-d]pyrimidine derivatives: These compounds share the core structure but differ in the substituents attached to the core.
Benzyl-substituted pyrimidines: These compounds have a benzyl group attached to the pyrimidine ring but lack the additional functional groups present in the target compound.
Phenoxyphenylacetamide derivatives: These compounds contain the phenoxyphenylacetamide moiety but differ in the core structure.
The uniqueness of this compound lies in its specific combination of these structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34) |
InChI Key |
TUGMBXMQOUYJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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